
1-(2-Nitrophenyl)ethyl pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)ethyl pent-4-enoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of pentenoic acid and features a nitrophenyl group attached to an ethyl chain, which is further esterified with pent-4-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl pent-4-enoate typically involves the esterification of pent-4-enoic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitrophenyl)ethyl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acids or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)ethyl pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)ethyl pent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-pentenoate: Similar ester structure but lacks the nitrophenyl group.
1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group but lacks the ester functionality.
Pent-4-enoic acid: Similar carboxylic acid structure but lacks the nitrophenyl and ethyl groups.
Uniqueness
1-(2-Nitrophenyl)ethyl pent-4-enoate is unique due to the presence of both the nitrophenyl and pent-4-enoate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
264258-90-4 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)ethyl pent-4-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-4-9-13(15)18-10(2)11-7-5-6-8-12(11)14(16)17/h3,5-8,10H,1,4,9H2,2H3 |
Clé InChI |
HZPVGGVXRAMHEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
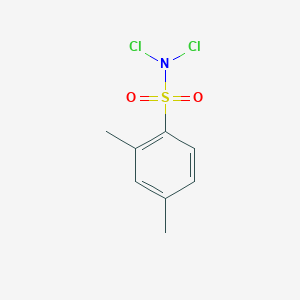
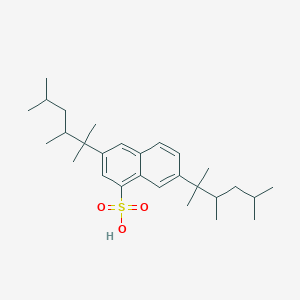
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
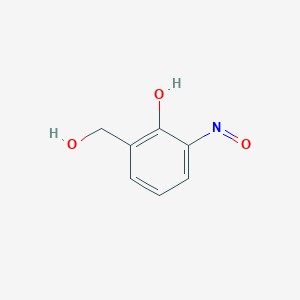
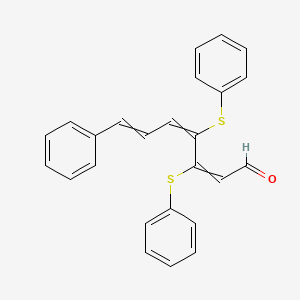

![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
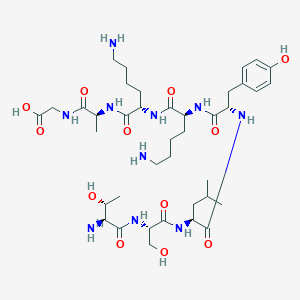
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
